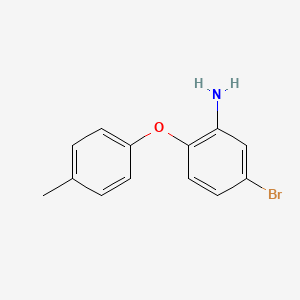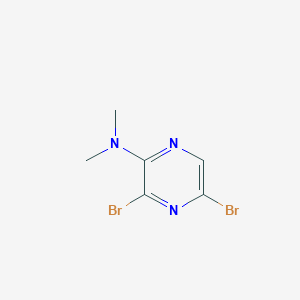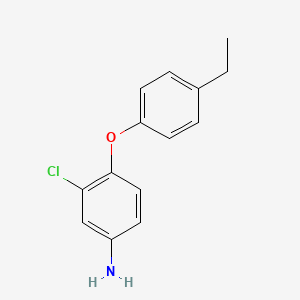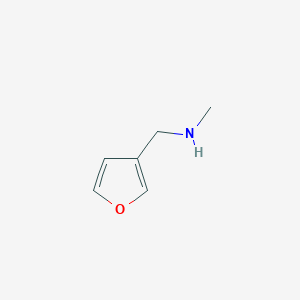
4-Pyrimidincarbonylchlorid, 5-Brom-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- is a chemical compound with the molecular formula C6H4BrClN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and a carbonyl chloride group at the 4th position of the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- typically involves the following steps:
Thiomethylation: The addition of a methylthio group at the 2nd position.
These reactions are carried out under controlled conditions to ensure the correct substitution pattern on the pyrimidine ring. Specific reagents and catalysts are used to facilitate these transformations.
Industrial Production Methods
In an industrial setting, the production of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- involves large-scale chemical reactors where the above-mentioned reactions are optimized for yield and purity. The process may include steps such as:
Purification: Using techniques like recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets the required specifications for industrial or research use.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine or methylthio groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or methylthio groups.
Wirkmechanismus
The mechanism of action of 4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophiles, forming covalent bonds with proteins or other biomolecules. This reactivity can be harnessed in various applications, such as drug development, where the compound can modify biological targets to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(methylthio)-5-pyrimidinecarbonyl chloride
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
Uniqueness
4-Pyrimidinecarbonyl chloride, 5-bromo-2-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications.
Eigenschaften
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine-4-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOSWVRSJHWYMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554297 |
Source


|
| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79686-05-8 |
Source


|
| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)

![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)








![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)
